molecular formula C21H21ClN2O4S B5066793 N~1~-(5-chloro-2-methoxyphenyl)-N~2~-ethyl-N~2~-(2-naphthylsulfonyl)glycinamide

N~1~-(5-chloro-2-methoxyphenyl)-N~2~-ethyl-N~2~-(2-naphthylsulfonyl)glycinamide

Cat. No. B5066793
M. Wt: 432.9 g/mol
InChI Key: ACVBPVXWTFMGML-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds often involves multi-step chemical reactions, starting from basic aromatic compounds and employing techniques such as acylation, Grignard reactions, and etherification. For instance, in the synthesis of a compound with antiestrogenic activity, acylation of the sodio anion of beta-tetralone with phenyl anisoate, followed by a Grignard reaction and regioselective demethylation, was employed (Jones et al., 1979). Such methodologies could be analogous to those used in synthesizing N1-(5-chloro-2-methoxyphenyl)-N2-ethyl-N2-(2-naphthylsulfonyl)glycinamide.

Molecular Structure Analysis

X-ray crystallography and spectroscopic methods are pivotal in determining the molecular structure. For example, the crystal structures of tetrazole derivatives were determined, elucidating the spatial arrangement and confirming molecular geometries (Al-Hourani et al., 2015). These techniques could be applied to N1-(5-chloro-2-methoxyphenyl)-N2-ethyl-N2-(2-naphthylsulfonyl)glycinamide to understand its molecular framework.

Chemical Reactions and Properties

The compound's chemical behavior, including its reactivity and interaction with other chemicals, can be studied through various reactions. For instance, the synthesis and reactivity of naphth[1,2-d]oxazole-5-sulfonic acids were explored, indicating potential reactivity patterns for sulfonamide-based compounds (Osman et al., 1982).

Physical Properties Analysis

Physical properties such as solubility, melting point, and crystalline structure are crucial for understanding a compound's behavior under different conditions. The synthesis and characterization of 1-(4-methoxyphenyl)-2-((5-(1-(naphthalene-1-yloxy)ethyl)-[1,3,4]-oxadiazol-2-yl)sulfanyl)ethanone provided insights into crystalline structure and thermal properties, which could be relevant for analyzing N1-(5-chloro-2-methoxyphenyl)-N2-ethyl-N2-(2-naphthylsulfonyl)glycinamide (Shruthi et al., 2019).

properties

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-2-[ethyl(naphthalen-2-ylsulfonyl)amino]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21ClN2O4S/c1-3-24(14-21(25)23-19-13-17(22)9-11-20(19)28-2)29(26,27)18-10-8-15-6-4-5-7-16(15)12-18/h4-13H,3,14H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACVBPVXWTFMGML-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC(=O)NC1=C(C=CC(=C1)Cl)OC)S(=O)(=O)C2=CC3=CC=CC=C3C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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